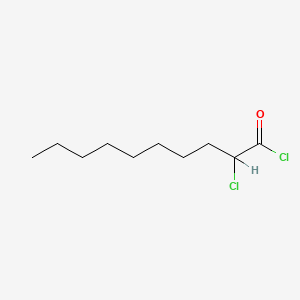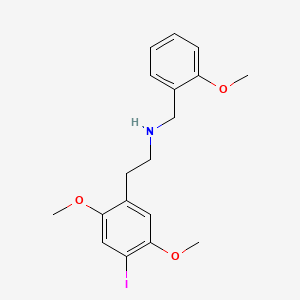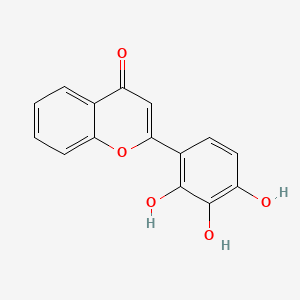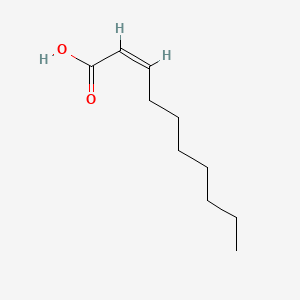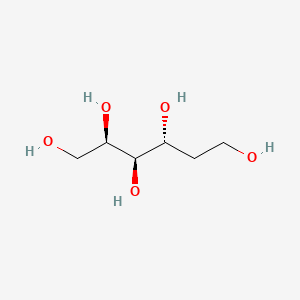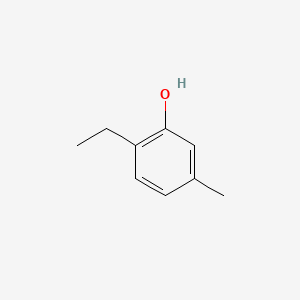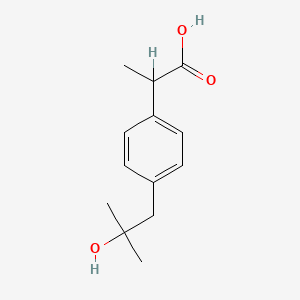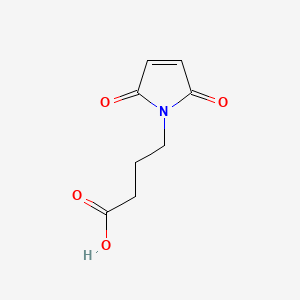
4-Maleimidobuttersäure
Übersicht
Beschreibung
4-Maleimidobutyric acid, also known as 4-(2,5-dioxo-2H-pyrrol-1(5H)-yl)butanoic acid, contains a maleimide group and a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Synthesis Analysis
During the synthesis of UCS1025A, a chromatography-free preparation of 4-maleimidobutyric acid was developed on a one-mole scale . Maleimidoalkanoic acids and their activated derivatives, such as their N-hydroxysuccinimide esters, are important, though expensive, linkers for the conjugation of biomolecules .Molecular Structure Analysis
The empirical formula of 4-Maleimidobutyric acid is C8H9NO4 . It has a molecular weight of 183.16 .Chemical Reactions Analysis
The terminal carboxylic acid of 4-Maleimidobutyric acid can react with primary amine groups in the presence of activators to form a stable amide bond .Physical And Chemical Properties Analysis
4-Maleimidobutyric acid is a solid at 20°C . It should be stored at a temperature between 0-10°C .Wissenschaftliche Forschungsanwendungen
Biokonjugation und Vernetzung
4-Maleimidobuttersäure wird häufig in der Biokonjugation eingesetzt, insbesondere als Vernetzungsmittel aufgrund ihrer Reaktivität mit Thiolgruppen in Proteinen . Diese Verbindung ermöglicht die stabile Anbindung verschiedener Biomoleküle, darunter Antikörper, Peptide und Medikamente, an andere Entitäten wie Träger, Oberflächen oder andere Proteine. Diese Anwendung ist entscheidend bei der Entwicklung von gezielten Wirkstofftransportsystemen und Antikörper-Wirkstoff-Konjugaten, die an der Spitze der personalisierten Medizin stehen.
Arzneimittelentwicklung
Im Bereich der Arzneimittelentwicklung dient this compound als Spacer oder Linker bei der Konstruktion von Biokonjugaten . Ihre Rolle ist entscheidend bei der Entwicklung neuer Therapeutika, bei denen sie hilft, therapeutische Wirkstoffe an Targeting-Moleküle zu koppeln, wodurch die Wirksamkeit und Spezifität von Medikamenten verbessert wird, insbesondere in der Krebstherapie.
Proteinmodifikation
This compound ist bei der ortsspezifischen Proteinmodifikation von Bedeutung. Sie reagiert mit Thiolgruppen in Proteinen unter Bildung stabiler Thioetherbindungen, wodurch eine präzise Modifikation von Proteinen ermöglicht wird, ohne ihre Gesamtstruktur oder Funktion zu beeinträchtigen . Dies ist besonders wichtig bei der Untersuchung der Proteinfunktion, -interaktionen und bei der Entwicklung von proteinbasierten Biologika.
Materialwissenschaften
In den Materialwissenschaften wird this compound zur Modifizierung der Oberflächeneigenschaften von Materialien verwendet. Sie kann verwendet werden, um Biomoleküle an Polymere oder andere Substrate zu koppeln, was für die Herstellung biokompatibler Materialien für medizinische Implantate, Gewebezüchtung und Biosensoren unerlässlich ist .
Analytische Chemie
This compound findet in der analytischen Chemie als Derivatisierungsmittel Anwendung. Sie wird zur Markierung von Peptiden und Proteinen für die anschließende Analyse durch Massenspektrometrie oder Chromatographie verwendet, was bei der Identifizierung und Quantifizierung dieser Biomoleküle in komplexen Proben hilft .
Medizinische Forschung
In der medizinischen Forschung wird this compound zur Herstellung von Reagenzien für den Enzymimmunoassay (EIA) verwendet . Sie wird auch als Sonde für Membran-Sulfhydryl-Gruppen eingesetzt, was für das Verständnis der Zellmembrandynamik und der Wirkung verschiedener Medikamente auf zellulärer Ebene von Bedeutung ist.
Wirkmechanismus
Target of Action
4-Maleimidobutyric acid is a PROTAC linker and a modification reagent for thiol groups in proteins . It is primarily used to modify proteins or large biomolecules for functionalization and cross-linking chemical modification reactions .
Mode of Action
4-Maleimidobutyric acid is a heterobifunctional cross-linking reagent with amine and sulfhydryl reactivity . It is typically coupled initially to molecules containing primary amines by amide bonds . The second coupling is specific for molecules containing free sulfhydryl by thioether linkage . This dual reactivity allows it to create a bridge between two different biomolecules, enabling the construction of complex bioconjugates .
Result of Action
The molecular and cellular effects of 4-Maleimidobutyric acid’s action would depend on the specific biomolecules it is used to modify. As a cross-linking agent, it can enable the construction of complex bioconjugates, which can have a wide range of effects depending on their specific composition and structure .
Action Environment
The action, efficacy, and stability of 4-Maleimidobutyric acid can be influenced by various environmental factors. For instance, the coupling reactions it is involved in are typically buffered at specific pH levels . Furthermore, it is sensitive to moisture and should be stored in a cool place . The specific environmental conditions required would also depend on the biomolecules it is used with.
Safety and Hazards
Zukünftige Richtungen
4-Maleimidobutyric acid may be used as a spacer in the construction of drug and other types of bioconjugates . It is used with N-hydroxysuccinimide ester as a bifunctional cross-linking agent . It is a modification reagent for thiol groups in proteins . This suggests potential future applications in the field of drug development and bioconjugation .
Eigenschaften
IUPAC Name |
4-(2,5-dioxopyrrol-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c10-6-3-4-7(11)9(6)5-1-2-8(12)13/h3-4H,1-2,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPQROHLJFARLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392183 | |
| Record name | 4-Maleimidobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57078-98-5 | |
| Record name | 4-Maleimidobutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57078-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Maleimidobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Maleimidobutyric acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ96MF9P4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

